molecular formula C22H16Cl2N2O B371294 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one CAS No. 329080-17-3

3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B371294
CAS No.: 329080-17-3
M. Wt: 395.3g/mol
InChI Key: ADNSDHOIMHKLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a phenylethyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of 3,5-dichloroaniline and 2-phenylethylamine.

    Formation of Intermediate: These starting materials undergo a condensation reaction with isatoic anhydride to form an intermediate.

    Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the quinazolinone core.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a wide range of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential therapeutic effects. It is being studied for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Medicine

In medicine, research is focused on the compound’s potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)quinazolin-4-one: Lacks the dihydro component, potentially altering its biological activity.

    3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazoline: Similar structure but without the ketone group, which may affect its reactivity and interactions.

Uniqueness

3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-(2-phenylethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O/c23-16-12-17(24)14-18(13-16)26-21(11-10-15-6-2-1-3-7-15)25-20-9-5-4-8-19(20)22(26)27/h1-9,12-14H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNSDHOIMHKLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.